molecular formula C33H24Hg2O6S2 B084709 Phenylmercury(1+);3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate CAS No. 14235-86-0

Phenylmercury(1+);3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate

Cat. No.: B084709
CAS No.: 14235-86-0
M. Wt: 981.9 g/mol
InChI Key: KDNVJBRRDKAHDA-UHFFFAOYSA-L
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Description

Phenylmercury(1+);3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate is a complex organomercury compound It is characterized by the presence of a phenylmercury cation and a sulfonated naphthalene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylmercury(1+);3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate typically involves the reaction of phenylmercury acetate with 3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as recrystallization and chromatography may be employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Phenylmercury(1+);3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of mercury.

    Reduction: Reduction reactions can convert the mercury ion to a lower oxidation state or even elemental mercury.

    Substitution: The phenyl group or the sulfonate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercury(II) compounds, while reduction could produce elemental mercury or mercury(I) compounds.

Scientific Research Applications

Phenylmercury(1+);3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound can be used in studies involving mercury’s biological effects and interactions with biological molecules.

    Medicine: Research into the potential therapeutic applications of organomercury compounds includes their use in antimicrobial agents.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenylmercury(1+);3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate involves its interaction with various molecular targets. The mercury ion can form strong bonds with sulfur-containing groups in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Phenylmercury acetate
  • Phenylmercury chloride
  • Phenylmercury nitrate

Uniqueness

Phenylmercury(1+);3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate is unique due to the presence of the sulfonated naphthalene moiety, which imparts specific chemical properties and potential applications not found in simpler phenylmercury compounds. The sulfonate groups enhance the compound’s solubility in water and its reactivity in various chemical reactions.

Properties

CAS No.

14235-86-0

Molecular Formula

C33H24Hg2O6S2

Molecular Weight

981.9 g/mol

IUPAC Name

phenylmercury(1+);3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate

InChI

InChI=1S/C21H16O6S2.2C6H5.2Hg/c22-28(23,24)20-12-16-7-3-1-5-14(16)9-18(20)11-19-10-15-6-2-4-8-17(15)13-21(19)29(25,26)27;2*1-2-4-6-5-3-1;;/h1-10,12-13H,11H2,(H,22,23,24)(H,25,26,27);2*1-5H;;/q;;;2*+1/p-2

InChI Key

KDNVJBRRDKAHDA-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)[Hg+].C1=CC=C(C=C1)[Hg+].C1=CC=C2C=C(C(=CC2=C1)CC3=CC4=CC=CC=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)[Hg+].C1=CC=C(C=C1)[Hg+].C1=CC=C2C=C(C(=CC2=C1)CC3=CC4=CC=CC=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-]

Synonyms

Hydrargaphen
Penotrane

Origin of Product

United States

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